molecular formula C6H7NO3 B13032834 Methyl 4-aminofuran-3-carboxylate

Methyl 4-aminofuran-3-carboxylate

Cat. No.: B13032834
M. Wt: 141.12 g/mol
InChI Key: WUFZNVCXIBDUPF-UHFFFAOYSA-N
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Description

Methyl 4-aminofuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure efficient production. Common industrial methods may include continuous flow reactors and advanced purification techniques to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-aminofuran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-aminofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminofuran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 4-aminofuran-3-carboxylate

InChI

InChI=1S/C6H7NO3/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3

InChI Key

WUFZNVCXIBDUPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC=C1N

Origin of Product

United States

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